![molecular formula C24H32N4O7S B029101 trans-Carboxy Glimepiride CAS No. 127554-90-9](/img/structure/B29101.png)
trans-Carboxy Glimepiride
Overview
Description
trans-Carboxy Glimepiride: is a metabolite of the sulfonylurea drug glimepiride, which is commonly used in the treatment of type 2 diabetes mellitus. This compound is formed through a two-step process mediated by the cytochrome P450 isoform CYP2C9 and cytosolic enzymes
Mechanism of Action
Target of Action
trans-Carboxy Glimepiride is a metabolite of the sulfonylurea glimepiride . The primary target of glimepiride is the ATP-sensitive potassium channels (K ATP channels) on the cell membrane of pancreatic beta cells .
Mode of Action
Glimepiride works by stimulating the secretion of insulin granules from pancreatic islet beta cells by blocking ATP-sensitive potassium channels (K ATP channels) and causing depolarization of the beta cells . This compound, being a metabolite of glimepiride, is expected to have a similar mode of action.
Biochemical Pathways
Glimepiride is mainly metabolized by hepatic oxidative biotransformation to an active metabolite hydroxyglimepiride, which contributes about 33% of lowering glucose effect of the parent compound, and an inactive metabolite carboxyl glimepiride . This process is mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes .
Pharmacokinetics
The pharmacokinetic profiles of glimepiride show a single peak of serum glimepiride concentration in once-daily dosing, and double peaks in twice-daily dosing . Drug concentration increases immediately, and peaks at 2 hours after administration irrespective of dosage . As a metabolite of glimepiride, this compound is expected to follow similar pharmacokinetic properties.
Result of Action
The primary result of glimepiride’s action, and by extension this compound, is the lowering of blood glucose levels. This is achieved through the stimulation of insulin secretion from the pancreas . The hydroxy metabolite of glimepiride contributes about 33% of the glucose-lowering effect of the parent compound .
Action Environment
The action of this compound, like glimepiride, can be influenced by various environmental factors. For instance, the metabolism of glimepiride to this compound is mediated by the cytochrome P450 (CYP) isoform CYP2C9 . Factors that affect the activity of this enzyme, such as genetic polymorphisms or the presence of other drugs that inhibit or induce CYP2C9, could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
trans-Carboxy Glimepiride: interacts with various enzymes and proteins in the body. It is primarily metabolized by hepatic oxidative biotransformation . The enzymes involved in this process include the cytochrome P450 (CYP) isoform CYP2C9 . The nature of these interactions involves the conversion of glimepiride to This compound through a series of biochemical reactions .
Cellular Effects
The effects of This compound on cells and cellular processes are complex and multifaceted. As a metabolite of glimepiride, it contributes to the lowering of glucose levels in the body . This suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism related to glucose regulation .
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is formed from glimepiride in a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes .
Temporal Effects in Laboratory Settings
The effects of This compound As a metabolite of glimepiride, it is likely that its stability, degradation, and long-term effects on cellular function would be similar to those of glimepiride .
Dosage Effects in Animal Models
The effects of This compound Given its role as a metabolite of glimepiride, it is likely that its effects would be similar to those of glimepiride .
Metabolic Pathways
This compound: is involved in the metabolic pathways of glimepiride . It is formed from glimepiride in a two-step process mediated by the cytochrome P450 (CYP) isoform CYP2C9 and cytosolic enzymes . This suggests that it interacts with these enzymes and potentially other cofactors in these pathways .
Transport and Distribution
The transport and distribution of This compound Given its role as a metabolite of glimepiride, it is likely that its transport and distribution would be similar to those of glimepiride .
Subcellular Localization
The subcellular localization of This compound Given its role as a metabolite of glimepiride, it is likely that its localization would be similar to that of glimepiride .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-carboxy glimepiride involves a multi-step process starting from commercially available materials. The key steps include the formation of intermediate compounds through reactions such as reduction and oxidation. For instance, hydroxyglimepiride and carboxyl glimepiride can be synthesized on a gram scale with overall yields of 64% and 67%, respectively . The process involves the use of reagents like N,N’-carbonyldiimidazole and sodium borohydride, which facilitate the reduction of carboxyl glimepiride to hydroxyglimepiride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often achieving product purity of over 99% without the need for column chromatography . The scalability of the synthesis process ensures that the compound can be produced efficiently for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: trans-Carboxy glimepiride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its transformation into different metabolites and for studying its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Sodium borohydride is often used as a reducing agent to convert carboxyl groups to hydroxyl groups.
Substitution: Substitution reactions may involve reagents like alkyl halides or sulfonyl chlorides to introduce different functional groups into the molecule.
Major Products Formed: The major products formed from these reactions include hydroxyglimepiride and other metabolites that are studied for their biological activity and potential therapeutic effects .
Scientific Research Applications
Pharmacological Profile
Trans-Carboxy Glimepiride is formed through the metabolism of glimepiride in the liver. It retains pharmacological activity and contributes to the overall effectiveness of glimepiride in managing blood glucose levels. The mechanism of action involves:
- Insulin Secretion Stimulation : It promotes insulin release from pancreatic beta cells by inhibiting ATP-sensitive potassium channels, leading to cell depolarization and calcium influx.
- Increased Insulin Sensitivity : It enhances peripheral tissue sensitivity to insulin, facilitating better glucose uptake and utilization .
Efficacy in Type 2 Diabetes Management
Clinical studies have demonstrated that glimepiride, and by extension its metabolite this compound, significantly reduces fasting plasma glucose (FPG), postprandial glucose (PPG), and glycated hemoglobin (HbA1c) levels. A randomized controlled trial indicated:
- Reduction in FPG : A decrease of up to 74 mg/dL was observed with doses ranging from 1 to 8 mg.
- Decrease in HbA1c : Levels dropped by approximately 1.9% compared to placebo groups .
Comparative Studies
This compound has been compared with other sulfonylureas such as glibenclamide and gliclazide. Findings suggest:
- Lower Incidence of Hypoglycemia : Compared to glibenclamide, glimepiride showed a significantly lower incidence of hypoglycemic episodes (1.7% vs. 5.0%) during treatment .
- Similar Efficacy : In terms of glycemic control, glimepiride was found equally effective as gliclazide in reducing HbA1c levels over a 27-week treatment period .
Case Study 1: Efficacy in Elderly Patients
A study involving elderly patients with T2DM demonstrated that this compound effectively managed blood glucose levels without significant adverse effects. Patients showed improved HbA1c levels after 12 months of treatment, indicating its suitability for older populations who may be more sensitive to hypoglycemic agents.
Case Study 2: Combination Therapy
In another case study, this compound was used in combination with metformin for patients inadequately controlled on monotherapy. The results showed significant improvements in glycemic control, with a notable reduction in both FPG and PPG levels, suggesting that combination therapy may enhance overall efficacy .
Comparison with Similar Compounds
Hydroxyglimepiride: Another metabolite of glimepiride, formed through a similar metabolic pathway.
Glimepiride: The parent compound, a sulfonylurea drug used for treating type 2 diabetes.
Glipizide: Another sulfonylurea drug with similar pharmacological properties but different metabolic pathways.
Uniqueness: trans-Carboxy glimepiride is unique due to its specific formation pathway and its role as an inactive metabolite of glimepiride. Unlike hydroxyglimepiride, which retains some pharmacological activity, this compound is primarily studied for its metabolic and safety profile . Its formation through the action of cytochrome P450 enzymes also highlights its importance in understanding drug metabolism and interactions .
Biological Activity
trans-Carboxy Glimepiride is a metabolite of glimepiride, a second-generation sulfonylurea used primarily for the management of Type 2 diabetes mellitus. Understanding the biological activity of this compound is essential for elucidating its role in glucose metabolism and its pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.
This compound exerts its effects primarily by mimicking glimepiride's action, which involves stimulating insulin secretion from pancreatic beta cells. The compound achieves this by blocking ATP-sensitive potassium channels, leading to depolarization of the beta cells and subsequent insulin release . Additionally, it enhances peripheral insulin sensitivity and promotes glucose uptake in muscle and adipose tissues, contributing to its hypoglycemic effects .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by rapid absorption and distribution. Following oral administration of glimepiride, this compound is formed through metabolic processes. Studies indicate that glimepiride is completely absorbed within 1 hour, with peak plasma concentrations occurring between 2 to 3 hours post-administration . The volume of distribution (Vd) for glimepiride is approximately 8.8 L, indicating extensive tissue distribution .
Table 1: Pharmacokinetic Parameters of Glimepiride
Parameter | Value |
---|---|
Absorption | 100% |
Time to Peak Concentration (Tmax) | 2-3 hours |
Volume of Distribution (Vd) | 8.8 L |
Half-Life (T1/2) | 5.3 ± 4.1 hours |
Biological Activity and Efficacy
Clinical studies have demonstrated that this compound significantly contributes to glycemic control in patients with Type 2 diabetes. For instance, a long-term study showed that glimepiride administration resulted in a reduction in fasting plasma glucose (FPG) and postprandial glucose (PPG) levels without causing significant increases in fasting insulin levels .
Case Study: Efficacy in Clinical Trials
In a randomized controlled trial involving 1986 patients, glimepiride therapy led to an average decrease in FPG by approximately 46 mg/dL after administration of varying doses (1 mg to 8 mg) . Additionally, the incidence of hypoglycemia was lower with glimepiride compared to other sulfonylureas, which highlights its favorable safety profile .
Extrapancreatic Effects
Beyond its pancreatic activity, this compound also exhibits extrapancreatic effects. Research indicates that it enhances insulin sensitivity in peripheral tissues, promoting glucose uptake and utilization. In vitro studies suggest that this compound may increase the activation and translocation of GLUT4 transport proteins in muscle and adipose tissues . This mechanism is crucial for improving overall glycemic control.
Safety Profile
The safety profile of this compound has been evaluated in various clinical settings. Common adverse effects include dizziness, headache, and nausea; however, severe hypoglycemic events are rare but can occur under specific conditions such as renal impairment or when combined with other hypoglycemic agents . Long-term studies have shown that the incidence of hypoglycemia ranges from 2.1% to 14% depending on the patient population and treatment regimen .
Properties
IUPAC Name |
4-[[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamoylamino]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZLACCSCMGVHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435183 | |
Record name | trans-Carboxy Glimepiride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127554-90-9 | |
Record name | trans-Carboxy Glimepiride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70435183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.